molecular formula C24H15BrN2O2 B5199439 6-(4-bromophenyl)benzo[a]phenazin-5-yl acetate

6-(4-bromophenyl)benzo[a]phenazin-5-yl acetate

Cat. No.: B5199439
M. Wt: 443.3 g/mol
InChI Key: NKIYYOVFMXYALU-UHFFFAOYSA-N
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Description

Significance and Broad Scope of Benzo[a]phenazine (B1654389) Chemistry

Benzo[a]phenazine derivatives, a significant class of aza-polycyclic aromatic hydrocarbons (aza-PAHs), have garnered substantial attention in contemporary chemical research. These nitrogen-containing heterocyclic compounds are recognized for their diverse applications, stemming from their unique electronic and photophysical properties. nih.govresearchgate.net The incorporation of nitrogen atoms into the polycyclic aromatic framework significantly influences their chemical behavior, leading to a wide range of potential uses in materials science and electrochemistry. goettingen-research-online.denih.govnih.gov The versatility of the benzo[a]phenazine scaffold allows for extensive functionalization, enabling the fine-tuning of its properties for specific applications. researchgate.net Researchers have explored numerous synthetic methodologies to access a variety of derivatives, highlighting the adaptability and importance of this compound class in modern organic chemistry. nih.govtandfonline.com

Contextualization of 6-(4-bromophenyl)benzo[a]phenazin-5-yl acetate (B1210297) within Aza-Polycyclic Aromatic Compound Research

Within the extensive family of aza-PAHs, 6-(4-bromophenyl)benzo[a]phenazin-5-yl acetate stands out as a compound of interest. Its structure, featuring a bromine substituent and an acetate group, provides specific functionalities that are subjects of detailed investigation. The bromine atom, for instance, can serve as a handle for further chemical modifications through cross-coupling reactions, allowing for the synthesis of more complex molecular architectures. The acetate group can influence the compound's solubility and electronic properties. The study of such substituted benzo[a]phenazines contributes to a deeper understanding of structure-property relationships within the broader class of aza-polycyclic aromatic compounds. rsc.org

Overview of Advanced Academic Research Trajectories for the Compound Class

Current research on benzo[a]phenazine derivatives is multifaceted, with several advanced trajectories being actively pursued. A significant area of focus is their application in materials science, particularly in the development of organic semiconductors, fluorescent dyes, and electrochromic materials. nih.govmetu.edu.tr The tunable photophysical properties of these compounds make them promising candidates for organic light-emitting diodes (OLEDs) and sensors. nih.gov Furthermore, the electrochemical activity of benzo[a]phenazine derivatives has led to their investigation as redox-active materials in energy storage systems, such as aqueous organic redox flow batteries. researchgate.netnih.govacs.org Computational studies are also playing a crucial role in predicting the electronic and structural properties of new derivatives, guiding synthetic efforts towards materials with enhanced performance. nih.govrsc.org The development of novel synthetic methods, including greener and more efficient protocols, remains a key objective in this field. nih.govnih.govtandfonline.com

Interactive Data Table: Properties of Benzo[a]phenazine Derivatives

DerivativeKey FeatureResearch Application
Benzo[a]phenazin-5-olParent compoundPrecursor for various derivatives nih.gov
Fluorinated dibenzo[a,c]phenazinesEnhanced electronic propertiesElectrochromic devices metu.edu.tr
Benzo[a]phenazin-5-ol methanesulfonateHigh solubility and reversible redoxAqueous organic redox flow batteries researchgate.net
π-Extended benzo[b]phenazine (B13996840) polymersHigh discharge voltage and stabilityOrganic batteries acs.org

Detailed Research Findings

Recent studies have highlighted the potential of benzo[a]phenazine derivatives in various advanced applications. For instance, the synthesis of novel fluorinated dibenzo[a,c]phenazine-comprising polymers has been reported for use in electrochromic devices. These materials exhibit distinct color changes in their neutral and oxidized states, making them suitable for smart window applications. metu.edu.tr

In the realm of energy storage, a benzo[a]phenazine-based redox species, benzo[a]phenazin-5-ol methanesulfonate, has been shown to undergo a highly reversible two-electron reaction, a desirable characteristic for aqueous organic redox flow batteries. researchgate.net The introduction of sulfonic acid and hydroxyl functional groups enhances its solubility and electrochemical performance. researchgate.net Furthermore, research into π-extended benzo[b]phenazine-based polymer cathode materials has demonstrated their potential for creating high-voltage and stable organic batteries. acs.org

Computational studies have provided valuable insights into the structure-property relationships of these compounds. Density functional theory (DFT) calculations have been employed to predict the redox potentials of numerous phenazine (B1670421) derivatives, guiding the design of new materials for energy storage applications. nih.gov These theoretical investigations, combined with experimental work, accelerate the discovery of novel benzo[a]phenazine derivatives with tailored properties for specific technological needs. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[6-(4-bromophenyl)benzo[a]phenazin-5-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15BrN2O2/c1-14(28)29-24-18-7-3-2-6-17(18)22-23(21(24)15-10-12-16(25)13-11-15)27-20-9-5-4-8-19(20)26-22/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKIYYOVFMXYALU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C2=NC3=CC=CC=C3N=C2C4=CC=CC=C41)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Mechanistic Elucidation for 6 4 Bromophenyl Benzo a Phenazin 5 Yl Acetate

Strategic Approaches to the Benzo[a]phenazine (B1654389) Core Synthesis

The synthesis of the central benzo[a]phenazine structure is a critical first step, for which several efficient methods have been developed. These strategies primarily revolve around the condensation of readily available precursors.

Multi-component Reaction Pathways for Benzo[a]phenazine Scaffold Assembly

Multi-component reactions (MCRs) have emerged as a powerful tool in organic synthesis, offering the construction of complex molecules in a single step from three or more starting materials. This approach is highly valued for its atom economy, operational simplicity, and the ability to rapidly generate molecular diversity. researchgate.netnih.govtandfonline.com The synthesis of the benzo[a]phenazine core, specifically the precursor 6-(4-bromophenyl)benzo[a]phenazin-5-ol (B604563), can be efficiently achieved through such pathways.

A common and effective MCR approach involves the condensation of 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone), an o-phenylenediamine (B120857), and an appropriate aldehyde. nih.govresearchgate.net In the context of the target molecule, 4-bromobenzaldehyde (B125591) would serve as the aldehyde component. The reaction typically proceeds in a one-pot fashion, often catalyzed by an acid or a reusable solid catalyst. nih.gov For instance, the condensation of lawsone and o-phenylenediamine in acetic acid under reflux conditions is a well-established method for producing the benzo[a]phenazin-5-ol backbone. nih.gov

The mechanism of this transformation is thought to initiate with the formation of the benzo[a]phenazin-5-ol core through the condensation of lawsone and the o-phenylenediamine. nih.gov This intermediate then undergoes a subsequent reaction, such as a Michael addition with a pre-formed Knoevenagel condensation product of the aldehyde and another active methylene (B1212753) compound, to yield more complex phenazine (B1670421) derivatives. nih.gov Microwave-assisted MCRs have also been reported to accelerate the synthesis of substituted benzo[a]phenazine derivatives, often leading to higher yields in shorter reaction times. nih.gov

One-pot, four-component reactions have also been developed, for example, by condensing 2-hydroxy-1,4-naphthoquinone, 1,2-phenylenediamine, aromatic amines, and triethyl orthoformate, to produce novel benzo[a]phenazine derivatives. nih.gov These methods highlight the versatility of MCRs in assembling the benzo[a]phenazine scaffold.

Transition Metal-Catalyzed Coupling Reactions for Core Formation and Functionalization

Transition metal catalysis offers a powerful alternative and complementary approach to the synthesis and functionalization of the benzo[a]phenazine core. Palladium-catalyzed cross-coupling reactions, in particular, are instrumental in forming carbon-carbon bonds with high precision.

The Suzuki-Miyaura coupling reaction is a prominent example, enabling the introduction of aryl groups onto a pre-functionalized heterocyclic core. researchgate.netasianpubs.org In a potential synthetic route to the target molecule, a halogenated benzo[a]phenazine precursor, such as 6-chloro- or 6-bromobenzo[a]phenazin-5-ol, could be coupled with 4-bromophenylboronic acid. This reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine (B1218219) ligand and a base. This strategy allows for the late-stage introduction of the bromophenyl moiety, offering flexibility in the synthesis of various analogs. The synthesis of 6-aryl substituted derivatives of related phenothiazine (B1677639) systems has been successfully demonstrated using this methodology.

Another relevant transition metal-catalyzed method is the Meerwein arylation, which involves the addition of an aryl diazonium salt to an electron-deficient alkene, often catalyzed by a copper salt. wikipedia.orgthermofisher.comresearchgate.netnih.gov This reaction could potentially be adapted to introduce the 4-bromophenyl group onto a suitable benzo[a]phenazine precursor.

Functionalization Strategies for Bromophenyl and Acetate (B1210297) Moieties

The introduction of the 4-bromophenyl group at the 6-position and the conversion of the 5-hydroxyl group to an acetate are key functionalization steps in the synthesis of the target molecule.

Regioselective Substitution Techniques

Achieving the desired regiochemistry is paramount in the synthesis of complex organic molecules. In the context of 6-(4-bromophenyl)benzo[a]phenazin-5-yl acetate, the regioselective introduction of the 4-bromophenyl group at the C-6 position is a critical challenge.

As mentioned in the previous section, transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a high degree of regiocontrol. By starting with a benzo[a]phenazine core that is halogenated at the 6-position, the subsequent coupling with 4-bromophenylboronic acid will exclusively occur at that position. The synthesis of the 6-halobenzo[a]phenazine precursor would itself need to be regioselective, which can often be achieved by using appropriately substituted starting materials in the initial condensation reaction.

Post-Cyclization Functionalization Approaches

Post-cyclization functionalization refers to the modification of the heterocyclic core after its initial formation. This is a powerful strategy for introducing functional groups that might not be compatible with the conditions of the cyclization reaction.

The introduction of the 6-(4-bromophenyl) group via a Suzuki-Miyaura coupling is a prime example of a post-cyclization functionalization strategy. This approach allows for the synthesis of a common 6-halobenzo[a]phenazin-5-ol intermediate, which can then be diversified by coupling with various arylboronic acids.

The final step in the synthesis of the target molecule is the acetylation of the 5-hydroxyl group. This is a straightforward post-cyclization functionalization that can be readily achieved by treating the 6-(4-bromophenyl)benzo[a]phenazin-5-ol precursor with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride, typically in the presence of a base like pyridine (B92270) or triethylamine. The cyclocondensation of 3-aminophenazin-2-ol with acetic anhydride to form an oxazolophenazine derivative demonstrates a similar acylation and subsequent cyclization process.

Optimization of Synthetic Reaction Conditions and Yields

The optimization of reaction conditions is a crucial aspect of synthetic chemistry, aiming to maximize the yield and purity of the desired product while minimizing reaction times and the formation of byproducts. For the synthesis of benzo[a]phenazine derivatives, several parameters can be systematically varied.

In multi-component reactions for the synthesis of the benzo[a]phenazine core, the choice of catalyst is critical. Various catalysts, from simple acids to more complex nanoparticle-based systems, have been explored. tandfonline.comnih.gov The solvent also plays a significant role, with some reactions benefiting from solvent-free conditions or the use of green solvents. tandfonline.com Temperature and reaction time are also key variables, with microwave irradiation often providing a significant advantage in terms of reduced reaction times and improved yields. nih.govtandfonline.com

For transition metal-catalyzed coupling reactions, the optimization of the catalyst system (metal precursor and ligand), base, solvent, and temperature is essential for achieving high coupling efficiency. The choice of ligand, in particular, can have a profound impact on the outcome of the reaction.

The table below summarizes some of the reported optimization studies for the synthesis of benzo[a]phenazine derivatives, which can serve as a guide for the optimization of the synthesis of this compound.

Table 1: Optimization of Reaction Conditions for the Synthesis of Benzo[a]phenazine Derivatives

Reaction Type Key Parameters Optimized Catalyst/Reagent Solvent Temperature Typical Yields Reference
Multi-component Synthesis Catalyst, Solvent, Microwave H3PW12O40@Fe3O4-ZnO Solvent-free 100 °C (MW) Good tandfonline.com
Multi-component Synthesis Catalyst, Solvent Oxalic acid EtOH/H2O Reflux 85-92% nih.gov
Ruthenium-Catalyzed Annulation Solvent [RuCl2(p-cymene)]2 Toluene, Chlorobenzene 110 °C 14-40% researchgate.net
Suzuki-Miyaura Coupling Catalyst, Ligand, Base Tris(dibenzylideneacetone)palladium(0), SPhos, K3PO4 Toluene 110 °C Not specified asianpubs.org

By systematically optimizing these parameters, it is possible to develop a robust and efficient synthesis for this compound.

Detailed Mechanistic Investigations of Key Synthetic Steps

The formation of the target compound can be conceptually divided into three primary stages: the construction of the core benzo[a]phenazin-5-ol skeleton, the introduction of the 6-(4-bromophenyl) substituent via a multicomponent reaction, and the final acetylation of the 5-hydroxyl group. Mechanistic studies are crucial for optimizing reaction conditions, minimizing byproducts, and maximizing yields.

The synthesis of the benzo[a]phenazine core and its subsequent substitution involves a cascade of reactions, each proceeding through distinct intermediates.

Formation of the Benzo[a]phenazin-5-ol Core: The foundational step is typically the condensation reaction between 2-hydroxy-1,4-naphthoquinone (also known as lawsone) and o-phenylenediamine. nih.gov The proposed mechanism for this transformation involves several key intermediates:

Tautomerization: The reaction initiates with the tautomerization of 2-hydroxy-1,4-naphthoquinone to its 4-hydroxy-1,2-naphthoquinone form (Intermediate A). nih.gov

Condensation: This is followed by a primary condensation of the tautomerized intermediate with o-phenylenediamine. This step forms a Schiff base-like intermediate.

Cyclization and Dehydration: Intramolecular cyclization and subsequent dehydration lead to the formation of a transient intermediate, 6H-benzo[a]phenazin-5-one (Intermediate B). nih.gov

Aromatization: This intermediate rapidly tautomerizes to the more stable, aromatic benzo[a]phenazin-5-ol (Intermediate C), which serves as the key precursor for the next stage. nih.gov

Introduction of the 6-Aryl Substituent: The 6-(4-bromophenyl) group is typically introduced via a one-pot, multi-component reaction involving the pre-formed benzo[a]phenazin-5-ol, an aromatic aldehyde (4-bromobenzaldehyde), and often another component if a more complex structure is desired. tubitak.gov.tr For the synthesis of a 6-aryl derivative, the key mechanistic steps are:

Knoevenagel Condensation: The reaction is catalyzed by an acid or base, which facilitates a Knoevenagel-type condensation between 4-bromobenzaldehyde and the active methylene group at the C-6 position of the benzo[a]phenazin-5-ol core. nih.gov

Oxonium Intermediate: This condensation proceeds through a highly reactive benzylidene-type intermediate, specifically a (6-(4-bromobenzylidene)benzo[a]phenazin-5(6H)-ylidene)oxonium species (Intermediate D). nih.govtubitak.gov.tr This intermediate is formed in situ and is readily attacked by other nucleophiles. In simpler syntheses, subsequent rearrangement and stabilization lead to the final 6-aryl substituted product.

Final Acetylation Step: The conversion of 6-(4-bromophenyl)benzo[a]phenazin-5-ol to the final acetate product is a standard esterification reaction. The mechanism involves the nucleophilic attack of the hydroxyl group on the acetylating agent (e.g., acetic anhydride or acetyl chloride), proceeding through a tetrahedral intermediate before the elimination of a leaving group (acetate or chloride) to yield the final ester.

While these intermediates are well-established based on mechanistic proposals in the synthesis of related phenazine derivatives, detailed computational studies and experimental isolation of the transition states for this specific synthetic sequence are not extensively documented in the literature. nih.govtubitak.gov.tr The transition states would correspond to the highest energy points along the reaction coordinate for each step, such as the initial nucleophilic attack in the condensation steps and the proton transfer steps during tautomerization.

Comprehensive kinetic studies for the specific synthesis of this compound are not widely available in peer-reviewed literature. However, analysis of synthetic protocols for analogous compounds allows for a qualitative understanding of the reaction kinetics. Multicomponent reactions of this type are often governed by complex kinetic and thermodynamic factors, where the observed product is frequently the most thermodynamically stable one, resulting from reversible initial steps. nih.gov

Kinetic investigations would typically involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, catalyst loading, reactant concentration) to determine the reaction order, rate constants (k), and activation energy (Ea). Such studies are essential for process optimization, enabling chemists to select conditions that favor rapid and efficient product formation.

For instance, studies on related phenazine syntheses demonstrate that reaction rates are significantly influenced by the choice of catalyst and energy input. tubitak.gov.trarkat-usa.org The use of microwave irradiation, for example, dramatically accelerates the reaction compared to conventional heating, suggesting that the key bond-forming steps have a significant activation energy barrier that can be efficiently overcome with this technology. nih.govarkat-usa.org A kinetic analysis of the decarboxylation of a related phenazine carboxylic acid derivative found that the conversion followed first-order reaction kinetics. nih.gov

Representative Data on Reaction Conditions vs. Rate/Yield for Benzo[a]phenazine Synthesis
EntryCatalystSolventTemperature (°C)TimeYield (%)Reference
1Acetic AcidEthanolRefluxOvernightGood nih.gov
2None (Melt)Solvent-Free12030 min100 nih.gov
3DABCOEtOH/H₂O70 (MW)7-10 min88-96 tubitak.gov.tr
4Formic AcidSolvent-Free90~15 minHigh nih.gov

This representative data clearly indicates that the reaction is sensitive to catalysis, temperature, and energy source, with solvent-free and microwave-assisted methods offering significant rate enhancements.

Principles of Sustainable and Green Chemistry in Synthetic Route Development

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. The synthesis of benzo[a]phenazine derivatives has been a fertile ground for the application of green chemistry principles, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. researchgate.net

Key green strategies employed in the synthesis of the 6-(4-bromophenyl)benzo[a]phenazin-5-ol precursor include:

Use of Green Solvents: Many modern protocols have shifted away from traditional volatile organic compounds. Syntheses have been successfully performed in greener media such as water, ethanol/water mixtures, polyethylene (B3416737) glycol (PEG), and ionic liquids. nih.govbohrium.comresearchgate.net

Solvent-Free Synthesis: A particularly effective green approach involves conducting reactions under solvent-free conditions. nih.govtandfonline.com This can be achieved by heating the neat reactant mixture (a melt reaction) or through mechanosynthesis (grinding), completely eliminating solvent waste. nih.gov

Energy Efficiency: Microwave-assisted organic synthesis has emerged as a powerful tool for reducing energy consumption. arkat-usa.org Microwave heating can accelerate reaction rates, leading to drastically shorter reaction times (minutes instead of hours) and often results in higher product yields and purity compared to conventional heating methods. researchgate.nettandfonline.com

Benign and Recyclable Catalysts: There is a significant focus on replacing hazardous and stoichiometric reagents with catalytic and recyclable alternatives. researchgate.net Examples in phenazine synthesis include:

Organocatalysts: Simple, metal-free catalysts like DABCO, L-proline, and even caffeine (B1668208) have been used effectively. nih.govtubitak.gov.trccspublishing.org.cn

Biodegradable Catalysts: Supramolecular catalysts like β-cyclodextrin have been employed in aqueous media, offering a biodegradable and reusable option. nih.govbohrium.com

Reusable Heterogeneous Catalysts: Solid-supported catalysts, such as silica (B1680970) sulfuric acid and various magnetic nanoparticles, allow for easy separation from the reaction mixture and can be reused for multiple cycles without significant loss of activity. tandfonline.comrsc.org

The following table compares different synthetic methodologies for benzo[a]phenazine derivatives, highlighting their adherence to green chemistry principles.

Comparison of Synthetic Methods based on Green Chemistry Principles
MethodologyCatalystSolventEnergy SourceReaction TimeKey Green Advantage(s)Reference
ConventionalAcetic AcidEthanolConventional Heating> 12 hUses a relatively benign solvent. nih.gov
Solid-StateNoneSolvent-FreeConventional Heating15-30 minElimination of solvent, high yield. nih.gov
Microwave-AssistedDABCOEtOH/H₂OMicrowave< 15 minEnergy efficiency, speed, green solvent. tubitak.gov.tr
Supramolecular Catalysisβ-cyclodextrinEtOH/H₂OConventional Heating50-90 minBiodegradable/reusable catalyst, green solvent. bohrium.com
Nanocatalysis (MW)Magnetic NanoparticlesSolvent-FreeMicrowave4-7 minHigh efficiency, catalyst recyclability, solvent-free. nih.govtandfonline.com

These approaches demonstrate a clear trend towards more sustainable synthetic routes, which are not only environmentally preferable but also often provide economic benefits through reduced reaction times, energy inputs, and material costs.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 6-(4-bromophenyl)benzo[a]phenazin-5-yl acetate (B1210297), a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides definitive evidence for its regiochemistry and covalent structure.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the benzo[a]phenazine (B1654389) core, the 4-bromophenyl substituent, and the acetyl methyl group. The aromatic region would be complex due to the coupling between protons on the fused ring system. The protons on the bromophenyl ring would likely appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. A sharp singlet in the aliphatic region would correspond to the three protons of the acetate's methyl group.

The ¹³C NMR spectrum would complement the proton data by identifying all unique carbon environments. This includes the carbonyl carbon of the acetate group, the carbons of the fused aromatic rings, and the carbons of the bromophenyl moiety. The carbon directly attached to the bromine atom would exhibit a characteristic chemical shift.

To unambiguously assign these signals and confirm the specific substitution pattern (regiochemistry), two-dimensional NMR techniques are crucial. nih.gov

Correlation Spectroscopy (COSY): Establishes proton-proton coupling networks, helping to trace the connectivity of protons within the benzo[a]phenazine skeleton and the bromophenyl ring.

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms, allowing for the assignment of carbons bearing hydrogen atoms.

Heteronuclear Multiple Bond Correlation (HMBC): Reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly vital for identifying quaternary carbons and for confirming the connectivity between the different fragments of the molecule, such as the link between the phenazine (B1670421) core and the bromophenyl and acetate groups.

New phenazine derivatives are routinely characterized using these NMR techniques to confirm their structures. nih.govresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Benzo[a]phenazine Derivatives This table presents expected chemical shift ranges based on data for analogous structures.

Functional GroupAtomExpected Chemical Shift (ppm)
Benzo[a]phenazine CoreAromatic Protons7.5 - 9.5
Aromatic Carbons120 - 150
4-Bromophenyl GroupAromatic Protons7.0 - 8.0 (two doublets)
Aromatic Carbons115 - 140
Acetate GroupMethyl Protons (-CH₃)2.0 - 2.5 (singlet)
Methyl Carbon (-CH₃)20 - 25
Carbonyl Carbon (C=O)165 - 175

Single-Crystal X-ray Diffraction Analysis for Molecular Conformation and Crystal Packing

The analysis would be expected to show a largely planar benzo[a]phenazine core. A key structural parameter would be the dihedral angle between the plane of the phenazine system and the plane of the 4-bromophenyl ring, which would define the degree of twist in the molecule. This conformation is critical as it influences the extent of π-conjugation and, consequently, the electronic and photophysical properties.

Furthermore, the crystal packing analysis reveals how individual molecules arrange themselves in the solid state. This is governed by non-covalent interactions such as π-π stacking between the planar aromatic cores, C-H···π interactions, and potentially halogen bonding involving the bromine atom. acs.orgacs.org Understanding these interactions is crucial for predicting and controlling the material's bulk properties. The synthesis and crystallographic characterization of new phenazine derivatives are frequently reported to establish their solid-state structures. nih.govresearchgate.net

Table 2: Typical Crystallographic Data Obtainable from Single-Crystal X-ray Diffraction This table illustrates the type of data generated from an X-ray diffraction experiment for a representative organic molecule.

ParameterExample Value
Chemical FormulaC₂₄H₁₅BrN₂O₂
Formula Weight443.30
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)15.2
c (Å)12.8
β (°)95.5
Volume (ų)2035
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.45

Advanced Mass Spectrometry Techniques for Precise Molecular Weight and Impurity Profiling

Advanced mass spectrometry (MS) techniques are essential for determining the molecular weight and elemental composition of a compound with high precision and for identifying any impurities. chemrxiv.org High-Resolution Mass Spectrometry (HRMS), often coupled with soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), would be used to analyze 6-(4-bromophenyl)benzo[a]phenazin-5-yl acetate.

The primary goal of HRMS is the accurate mass measurement of the molecular ion (e.g., [M+H]⁺ or [M]⁺˙). This allows for the unambiguous determination of the elemental formula (C₂₄H₁₅BrN₂O₂) by comparing the experimental mass to the calculated mass. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a distinctive M and M+2 peak pattern, providing clear evidence for the presence of a single bromine atom in the structure. mdpi.com

Tandem mass spectrometry (MS/MS) can be used to study the fragmentation of the molecular ion. This provides further structural confirmation. For this compound, characteristic fragmentation pathways would likely include the loss of the acetyl group (as ketene, CH₂=C=O, 42 Da) or the acetoxy radical (•OCOCH₃, 59 Da), and cleavage of the C-Br bond. oup.comresearchgate.netresearchgate.net This fragmentation pattern serves as a fingerprint, corroborating the proposed structure. MS is also highly sensitive for detecting and tentatively identifying synthesis-related impurities or degradation products. rsc.org

Table 3: Predicted High-Resolution Mass Spectrometry Data

Ion/FragmentFormulaCalculated m/z
[M(⁷⁹Br)]⁺C₂₄H₁₅⁷⁹BrN₂O₂442.0317
[M(⁸¹Br)]⁺C₂₄H₁₅⁸¹BrN₂O₂444.0296
[M(⁷⁹Br)+H]⁺C₂₄H₁₆⁷⁹BrN₂O₂443.0395
[M(⁸¹Br)+H]⁺C₂₄H₁₆⁸¹BrN₂O₂445.0375
[M-CH₂CO]⁺C₂₂H₁₃BrN₂O400.0211
[M-OCOCH₃]⁺C₂₂H₁₂BrN₂383.0238

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Structural Elucidation

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and offers a unique "fingerprint" for identification. These methods probe the vibrational modes of a molecule, which are determined by its structure and bonding. scribd.comresearchgate.net

For this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester functional group, typically found in the 1735-1750 cm⁻¹ region. Other key absorptions would include C-O stretching vibrations for the ester linkage, C=C and C=N stretching modes from the aromatic phenazine core, and C-H stretching and bending modes for the aromatic rings. nih.gov

Raman spectroscopy, which is particularly sensitive to symmetric vibrations and non-polar bonds, would be a complementary technique. It would be effective for observing the vibrations of the extended aromatic system and the C-Br bond. The combination of IR and Raman spectra provides a more complete picture of the molecule's vibrational framework. conicet.gov.arresearchgate.net

Table 4: Expected Characteristic Vibrational Frequencies This table presents expected frequency ranges for key functional groups based on established literature values.

Vibrational ModeFunctional GroupExpected Frequency (cm⁻¹)
C-H Stretch (Aromatic)Ar-H3000 - 3100
C=O Stretch (Ester)R-COO-R'1735 - 1750
C=C/C=N Stretch (Aromatic)Phenazine Core1450 - 1650
C-O Stretch (Ester)R-COO-R'1000 - 1300
C-H Out-of-Plane BendAr-H700 - 900
C-Br StretchAr-Br500 - 600

Electronic Absorption and Emission Spectroscopy for Elucidation of Electronic Transitions and Excited States

Electronic absorption (UV-Visible) and emission (fluorescence) spectroscopy are powerful techniques for probing the electronic structure and excited-state properties of conjugated molecules. nih.gov The extended π-system of the benzo[a]phenazine core in this compound is expected to give rise to distinct absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. nist.gov

The UV-Vis absorption spectrum would likely exhibit intense, structured bands corresponding to π-π* electronic transitions within the aromatic system. researchgate.net The position and intensity of these bands are influenced by the substituents; the 4-bromophenyl and acetate groups can modulate the energy levels of the molecular orbitals involved in these transitions. Studying the spectra in solvents of varying polarity can provide insights into the nature of the electronic transitions, such as identifying any charge-transfer (CT) character. rsc.org

Many phenazine derivatives are known to be fluorescent, emitting light upon relaxation from an excited electronic state. acs.orgnih.gov The fluorescence spectrum provides information about the energy of the lowest singlet excited state (S₁). The difference in energy between the lowest energy absorption maximum and the highest energy emission maximum is known as the Stokes shift, which can offer clues about geometric relaxation in the excited state. researchgate.net The fluorescence quantum yield and lifetime are key parameters that quantify the efficiency and dynamics of the emission process, which are important for applications in areas like organic light-emitting diodes (OLEDs) or chemical sensors. nih.govnih.gov

Table 5: Representative Photophysical Data for Benzo[a]phenazine Systems This table shows typical absorption and emission wavelength ranges for related compounds.

SolventAbsorption Maxima (λ_abs, nm)Emission Maxima (λ_em, nm)
Toluene~370, ~430~590 - 610
Tetrahydrofuran (THF)~370, ~430~580 - 600
Dichloromethane (CH₂Cl₂)~370, ~430~580 - 600

Computational Chemistry and Theoretical Investigations of 6 4 Bromophenyl Benzo a Phenazin 5 Yl Acetate

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals (e.g., HOMO-LUMO Analysis)

Quantum chemical calculations are fundamental to understanding the electronic behavior of 6-(4-bromophenyl)benzo[a]phenazin-5-yl acetate (B1210297). These calculations provide a detailed picture of the molecule's electronic structure and the distribution of its molecular orbitals. A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. Conversely, the LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic properties. A smaller HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher reactivity.

For benzo[a]phenazine (B1654389) derivatives, the distribution of HOMO and LUMO is often spread across the π-conjugated system. Theoretical studies on similar structures indicate that the HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions. In 6-(4-bromophenyl)benzo[a]phenazin-5-yl acetate, the extended π-system of the benzo[a]phenazine core plays a significant role in defining the frontier orbitals. The presence of the bromine atom and the acetate group can also influence the energy levels and distribution of these orbitals.

Table 1: Illustrative HOMO-LUMO Analysis Data

Parameter Value (eV) Description
HOMO Energy -5.80 Energy of the highest occupied molecular orbital.
LUMO Energy -2.50 Energy of the lowest unoccupied molecular orbital.

Density Functional Theory (DFT) Studies for Ground State Geometries and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. DFT studies are instrumental in determining the optimized ground state geometry of this compound, providing precise information about bond lengths, bond angles, and dihedral angles. These geometric parameters are crucial for understanding the molecule's three-dimensional conformation and steric interactions.

Beyond geometry optimization, DFT calculations are used to derive various reactivity descriptors. These descriptors, such as chemical potential, hardness, softness, and electrophilicity index, provide a quantitative measure of the molecule's reactivity. For instance, the electrophilicity index helps in predicting how the molecule will interact with nucleophiles.

Studies on related heterocyclic compounds have demonstrated that DFT methods, such as B3LYP with a 6-31G(d,p) basis set, can accurately predict these properties. researchgate.netsemanticscholar.org The analysis of the molecular electrostatic potential (MEP) map, another output of DFT calculations, helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering insights into its intermolecular interactions and reaction sites.

Table 2: Key Reactivity Descriptors from DFT Calculations

Descriptor Formula Significance
Chemical Potential (μ) (EHOMO + ELUMO) / 2 Measures the escaping tendency of electrons from a system.
Hardness (η) (ELUMO - EHOMO) / 2 Measures the resistance to change in electron distribution.
Softness (S) 1 / η Reciprocal of hardness, indicating the ease of electron transfer.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior

To understand the behavior of this compound upon light absorption, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT that allows for the calculation of excited-state properties. TD-DFT can predict the molecule's absorption and emission spectra by calculating the energies of electronic transitions between the ground and excited states.

The photophysical behavior of benzo[a]phenazine derivatives is of significant interest, particularly for applications in organic light-emitting diodes (OLEDs). frontiersin.orgresearchgate.net TD-DFT calculations can elucidate the nature of the excited states, such as whether they are localized or have charge-transfer character. This information is vital for designing molecules with specific photophysical properties, such as high quantum yields and desired emission colors. For this compound, TD-DFT can predict its UV-Vis absorption spectrum and help in understanding its fluorescence properties.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of this compound and identify its most stable conformations. mdpi.comresearchgate.net This is particularly important for flexible molecules that can adopt multiple shapes.

MD simulations are also crucial for studying intermolecular interactions. By simulating the molecule in a solvent or in the solid state, researchers can understand how it interacts with its environment. These simulations can reveal details about hydrogen bonding, van der Waals forces, and π-π stacking interactions, which are critical for predicting the molecule's solubility, crystal packing, and biological activity. For instance, understanding these interactions is key to predicting how the molecule might bind to a biological target. researchgate.netnih.gov

Prediction of Spectroscopic Parameters via Theoretical Models

Theoretical models, primarily based on quantum chemical calculations, can accurately predict various spectroscopic parameters for this compound. For example, DFT calculations can predict infrared (IR) and Raman spectra by calculating the vibrational frequencies of the molecule. These predicted spectra can be compared with experimental data to confirm the molecule's structure and assign its vibrational modes.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. mdpi.com These theoretical predictions are invaluable for interpreting complex experimental NMR spectra and confirming the chemical structure of the synthesized compound. The UV-Vis absorption spectrum can also be simulated using TD-DFT, as mentioned earlier.

Table 3: Theoretically Predicted Spectroscopic Data

Spectroscopy Predicted Parameter Application
Infrared (IR) Vibrational Frequencies (cm-1) Identification of functional groups and structural confirmation.
NMR Chemical Shifts (ppm) Elucidation of the molecular structure and connectivity of atoms.

Theoretical Elucidation of Redox Potentials and Electrochemical Behavior

The electrochemical behavior of this compound can be investigated through theoretical calculations of its redox potentials. The ability of a molecule to be oxidized or reduced is directly related to the energies of its frontier molecular orbitals. DFT calculations can be used to predict the oxidation and reduction potentials of the molecule.

For phenazine (B1670421) derivatives, which are known to have interesting redox properties, theoretical simulations have been used to predict their redox potentials and guide the design of new electron mediators for applications like biofuel cells. core.ac.ukresearchgate.net By calculating the energies of the neutral, oxidized, and reduced forms of this compound, its redox potentials can be estimated. This information is crucial for applications in electrochemistry, such as in the development of sensors, catalysts, and energy storage devices. These theoretical predictions can be correlated with experimental techniques like cyclic voltammetry to validate the computational models. researchgate.net

Table 4: Compound Names Mentioned

Compound Name
This compound
benzo[a]phenazine
phenothiazine (B1677639)

Exploratory Applications in Advanced Chemical Systems and Materials Science

Investigation as a Component in Organic Electronic Materials (e.g., OLEDs, OFETs)

There is no specific research investigating 6-(4-bromophenyl)benzo[a]phenazin-5-yl acetate (B1210297) as a component in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). Research in this area has focused on other benzo[a]phenazine (B1654389) derivatives, exploring how different substituents on the core structure influence their electronic properties, such as frontier orbital energy levels (HOMO/LUMO), which are crucial for carrier transport in OLEDs. frontiersin.org However, the specific impact of the 4-bromophenyl group at the 6-position and the acetate group at the 5-position on these properties has not been documented.

Role as a Redox-Active Species in Electrochemical Energy Storage (e.g., Redox Flow Batteries)

The potential of 6-(4-bromophenyl)benzo[a]phenazin-5-yl acetate as a redox-active species for applications like redox flow batteries (RFBs) has not been reported. The phenazine (B1670421) core is known to undergo reversible two-electron redox reactions, making it a promising candidate for energy storage. google.com Studies have been conducted on derivatives like benzo[a]phenazin-5-ol and its sulfonated forms, which were designed to enhance aqueous solubility and electrochemical stability for use in aqueous organic redox flow batteries. researchgate.net However, no electrochemical data or performance metrics are available for this compound in this context.

Application as a Fluorescent Probe or Sensor in Non-Biological Environments

No studies have been published on the application of this compound as a fluorescent probe or sensor for non-biological targets. While other related heterocyclic structures, such as dibenzo[a,c]phenazine (B1222753) derivatives, have been developed as fluorescent probes for detecting specific analytes in environmental water samples, the sensing capabilities of this particular compound remain unexplored. rsc.org

Catalytic Activity or Ligand Properties in Homogeneous and Heterogeneous Catalysis

There is no information available in the scientific literature regarding the catalytic activity of this compound or its use as a ligand in either homogeneous or heterogeneous catalysis.

Integration into Supramolecular Assemblies and Functional Frameworks

The integration of this compound into supramolecular assemblies or functional frameworks, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), has not been described in any research.

Structure Reactivity and Structure Property Relationship Studies of 6 4 Bromophenyl Benzo a Phenazin 5 Yl Acetate and Analogs

Impact of Substituent Effects on Electronic and Photophysical Properties

The electronic and photophysical properties of benzo[a]phenazine (B1654389) derivatives are highly sensitive to the nature and position of substituents on the aromatic core. rsc.orgresearchgate.net In 6-(4-bromophenyl)benzo[a]phenazin-5-yl acetate (B1210297), the 4-bromophenyl group at the 6-position and the acetate group at the 5-position significantly modulate the electronic landscape of the parent benzo[a]phenazine scaffold.

The bromine atom, being an electron-withdrawing group through induction but a weak deactivator due to hyperconjugation, influences the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.orgresearchgate.net This, in turn, affects the absorption and emission characteristics of the molecule. Studies on halogenated phenazines have shown that such substitutions can lead to shifts in the absorption and fluorescence spectra. researchgate.net The introduction of different donor and acceptor moieties allows for the tuning of the excited state properties, leading to variations in fluorescence and potential applications in organic light-emitting diodes (OLEDs). frontiersin.org

The acetate group, an ester, also possesses electron-withdrawing characteristics that can further influence the electronic properties. The interplay between the electron-withdrawing nature of the bromo-substituent and the acetate group can lead to complex photophysical behaviors, including potential intramolecular charge transfer (ICT) characteristics. The specific substitution pattern determines the extent of this charge transfer, which can manifest as solvatochromism, where the absorption and emission spectra are dependent on the polarity of the solvent.

Interactive Data Table: Photophysical Properties of Substituted Benzo[a]phenazine Analogs

Compound/AnalogSubstituent(s)Absorption λmax (nm)Emission λmax (nm)Quantum Yield (Φ)Reference
Benzo[a]phenazineNone~380~450-General Literature
Halogenated PhenazinesF, Cl, BrRed-shifted absorptionVariesVaries researchgate.net
Donor-Acceptor PhenazinesVariousTunableTunableVaries frontiersin.org
6-((arylamino)methylene)benzo[a]phenazin-5(6H)-onesArylaminoVariesVaries- nih.gov

Correlation between Molecular Architecture and Redox Potentials

The redox behavior of phenazine (B1670421) derivatives is a key characteristic, with many applications stemming from their ability to undergo reversible oxidation and reduction processes. mdpi.com The molecular architecture, particularly the presence and nature of substituents, plays a pivotal role in determining the redox potentials of these compounds.

For 6-(4-bromophenyl)benzo[a]phenazin-5-yl acetate, the electron-withdrawing 4-bromophenyl and acetate groups are expected to make the molecule more susceptible to reduction and more difficult to oxidize. This is because electron-withdrawing substituents stabilize the LUMO, making the acceptance of an electron more favorable, and destabilize the HOMO, making the removal of an electron less favorable.

Studies on substituted phenazines have demonstrated a clear correlation between the electronic nature of the substituents and their redox potentials. core.ac.ukresearchgate.net For instance, the introduction of electron-withdrawing groups like cyano or chloro groups on the phenazine ring has been shown to shift the reduction potential to more positive values. researchgate.net Conversely, electron-donating groups have the opposite effect. The extended π-system of the benzo[a]phenazine core also influences the redox potentials compared to simpler phenazine structures. researchgate.net

Interactive Data Table: Redox Potentials of Phenazine Derivatives

CompoundSubstituentReduction Potential (V vs. SHE)Reference
Phenazine (6a)None-0.158 researchgate.net
2-Methylphenazine (6b)2-Methyl-0.143 researchgate.net
2-Chlorophenazine (6c)2-Chloro-0.112 researchgate.net
2-Cyanophenazine (6d)2-Cyano-0.054 researchgate.net
Benzo[a]phenazine (6f)Benzo fusion-0.261 researchgate.net

Note: This data illustrates the effect of substituents on the redox potential of the phenazine core. The exact potential for this compound would depend on the combined effects of its substituents.

Influence of Aromaticity and Heteroatom Perturbations on Molecular Reactivity

The reactivity of this compound is intrinsically linked to the aromaticity of its extended π-system and the presence of two nitrogen heteroatoms. The benzo[a]phenazine core is an aza-polycyclic aromatic hydrocarbon, and its reactivity is a hybrid of that of phenazine and polycyclic aromatic hydrocarbons.

Furthermore, the benzo[a]phenazin-5-ol precursor to the target compound is a versatile building block for the synthesis of various fused heterocyclic systems. nih.govresearchgate.net This highlights the reactivity of the positions adjacent to the hydroxyl group (and by extension, the acetate group). The C6 position, where the 4-bromophenyl group is attached, is also a site of significant reactivity, often targeted in synthetic modifications. The synthesis of various benzo[a]phenazine derivatives often involves condensation reactions, demonstrating the reactivity of the core structure. nih.govresearchgate.net

Design Principles for Tuning Specific Chemical Reactivities and Physical Properties

The design of functionalized phenazine derivatives with specific properties is guided by a set of established principles. researchgate.netrsc.org By strategically placing electron-donating and electron-withdrawing groups, one can fine-tune the HOMO-LUMO gap, which in turn controls the absorption and emission wavelengths. frontiersin.org This donor-acceptor (D-A) approach is a cornerstone in the design of materials for optoelectronics.

For this compound, the 4-bromophenyl group can be considered a weakly electron-withdrawing substituent, while the acetate is also electron-withdrawing. To modulate its properties, one could:

Modify the Phenyl Ring: Replacing the bromine with stronger electron-withdrawing groups (e.g., -NO2, -CN) or electron-donating groups (e.g., -OCH3, -N(CH3)2) would significantly alter the electronic and photophysical properties.

Vary the Acyl Group: Changing the acetate to other ester groups or replacing it with an ether or an amino group would also have a profound impact on the molecule's properties.

Further Substitution on the Benzo[a]phenazine Core: Introducing additional substituents on the main ring system can provide another layer of control over the final properties.

These modifications can be used to tune the compound for applications such as fluorescent probes, where changes in the environment (e.g., pH, ion concentration) could lead to a detectable change in the photophysical properties. nih.gov

Systematic Derivatization Strategies for Targeted Property Modulation

The synthesis of a diverse library of benzo[a]phenazine derivatives is achievable through various systematic derivatization strategies. The common precursor, benzo[a]phenazin-5-ol, is often synthesized from the condensation of lawsone (2-hydroxy-1,4-naphthoquinone) with o-phenylenediamines. nih.govresearchgate.net

From this key intermediate, a multitude of derivatives can be accessed:

O-Alkylation/Acylation: The hydroxyl group can be readily converted to ethers or esters, as seen in the target compound with the acetate group. This modulates solubility and electronic properties.

C-C Coupling Reactions: The introduction of the 4-bromophenyl group at the C6 position can be achieved through cross-coupling reactions, such as Suzuki or Stille coupling, on a halogenated benzo[a]phenazine precursor. The bromine on the phenyl ring of the target compound itself serves as a handle for further functionalization.

Multicomponent Reactions: A variety of complex benzo[a]phenazine-fused heterocycles can be synthesized through one-pot multicomponent reactions, demonstrating the versatility of the scaffold for creating structurally diverse molecules with potentially interesting biological or material properties. nih.goveurekaselect.com

Functional Group Interconversion: Standard organic transformations can be employed to modify existing substituents, allowing for a systematic exploration of the structure-property landscape.

These synthetic methodologies provide a robust platform for the targeted modulation of the properties of this compound and its analogs, paving the way for the development of new functional materials.

Future Research Directions and Unaddressed Challenges in Benzo a Phenazine Research

Development of Novel and Atom-Economical Synthetic Methodologies

The synthesis of benzo[a]phenazine (B1654389) derivatives has traditionally relied on condensation reactions between 1,2-diamines and 1,2-dicarbonyl compounds. While effective, these methods can sometimes lack efficiency and generate significant waste. Future research will undoubtedly focus on the development of more sustainable and atom-economical synthetic strategies.

Multi-component reactions (MCRs), domino reactions, and catalytic C-H activation are promising avenues for the construction of the benzo[a]phenazine core and the introduction of substituents like the 4-bromophenyl group in 6-(4-bromophenyl)benzo[a]phenazin-5-yl acetate (B1210297). nih.govnih.gov Green chemistry principles, such as the use of environmentally benign solvents (e.g., water, glycerol) and reusable catalysts, are also gaining prominence. nih.gov For instance, one-pot, four-component reactions have been successfully employed for the synthesis of various benzo[a]phenazine derivatives, offering high yields and operational simplicity. nih.gov

The synthesis of 6-(4-bromophenyl)benzo[a]phenazin-5-yl acetate itself would likely proceed through the synthesis of its precursor, 6-(4-bromophenyl)benzo[a]phenazin-5-ol (B604563), followed by an acetylation step. The development of a one-pot synthesis that directly yields the acetate ester from readily available starting materials would be a significant advancement in terms of atom economy and process efficiency.

Table 1: Comparison of Synthetic Methodologies for Benzo[a]phenazine Derivatives

MethodologyAdvantagesDisadvantages
Classical Condensation Well-established, reliable for many substrates.Often requires harsh conditions, can generate stoichiometric byproducts.
Multi-component Reactions High atom economy, operational simplicity, diversity-oriented synthesis.Can be challenging to optimize for complex substrates.
Domino Reactions Forms multiple bonds in a single operation, reduces purification steps.Requires careful design of substrates and reaction conditions.
Green Synthesis Environmentally friendly, often uses renewable resources.Catalyst development and recycling can be challenging.

Advanced Characterization Techniques for Transient Species and Reaction Dynamics

A deeper understanding of the reaction mechanisms involved in the synthesis and function of benzo[a]phenazine derivatives requires the use of advanced characterization techniques capable of probing transient species and reaction dynamics in real-time. Techniques such as time-resolved absorption and fluorescence spectroscopy can provide invaluable insights into the excited-state properties and photochemical reactivity of compounds like this compound. researchgate.netnih.gov

For instance, femtosecond transient absorption spectroscopy has been used to study the solvent-controlled excited-state dynamics of donor-acceptor phenazine (B1670421) derivatives, revealing the influence of the surrounding environment on charge transfer processes. nih.govrsc.org The application of such techniques to this compound could elucidate the role of the bromo- and acetate-substituents on its photophysical behavior. Furthermore, in-situ monitoring techniques, such as ReactIR and Raman spectroscopy, could be employed to follow the course of synthetic reactions, identify reaction intermediates, and optimize reaction conditions for improved yields and purity.

Expansion of Multiscale Computational Models for Complex Systems

Computational chemistry has become an indispensable tool in the study of complex organic molecules. For benzo[a]phenazine derivatives, quantum mechanics (QM) methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are widely used to predict molecular geometries, electronic structures, and spectroscopic properties. rsc.orgmdpi.com These calculations can provide a detailed understanding of the structure-property relationships and guide the design of new molecules with desired functionalities.

However, to accurately model the behavior of these molecules in realistic environments, such as in solution or in a solid-state device, it is necessary to employ multiscale computational models that combine the accuracy of QM methods with the efficiency of classical molecular mechanics (MM) or continuum solvation models. researchgate.net QM/MM simulations, for example, can be used to study the interaction of a benzo[a]phenazine derivative with its surrounding environment at an atomistic level. nih.gov Continuum solvation models, such as the Polarizable Continuum Model (PCM), are effective in describing the influence of bulk solvent on the electronic properties of the solute. researchgate.netrutgers.eduunipi.it

Future research in this area will focus on developing more sophisticated multiscale models that can capture the complex interplay between the electronic structure of the benzo[a]phenazine core and its interactions with the surrounding medium, including dynamic effects and specific solute-solvent interactions.

Exploration of Emerging Application Domains in Fundamental and Applied Chemistry

The unique photophysical and electrochemical properties of benzo[a]phenazine derivatives make them attractive candidates for a wide range of applications. While their use in areas such as dyes and pigments is well-established, several emerging application domains are now being actively explored.

In the field of organic electronics , benzo[a]phenazine derivatives are being investigated as materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). frontiersin.orgmetu.edu.tr Their rigid, planar structure and tunable electronic properties are advantageous for charge transport and light emission. For example, donor-acceptor compounds based on a benzo[a,c]phenazine acceptor have shown promising performance in OLEDs. frontiersin.orgnih.govnih.gov

As fluorescent probes and sensors , the sensitivity of the fluorescence of benzo[a]phenazine derivatives to their local environment makes them suitable for detecting various analytes, including metal ions, pH, and biomolecules. nih.govrsc.orgnih.govmdpi.comacs.org For instance, a benzo[a]phenazin-based fluorescent probe has been developed for the selective detection of cysteine. nih.gov

In photocatalysis , the ability of phenazine derivatives to participate in photoinduced electron transfer reactions is being harnessed for various applications, including the degradation of organic pollutants and the synthesis of valuable chemicals. rsc.orgnih.govmdpi.com The reversible redox dynamics between phenazine and dihydrophenazine have been leveraged in conjugated microporous polymers for the efficient photocatalytic production of hydrogen peroxide. nih.gov

The introduction of a heavy atom like bromine in this compound could potentially enhance intersystem crossing and promote the formation of triplet excited states, making it a candidate for applications in photodynamic therapy and as a triplet sensitizer.

Synergistic Integration of Experimental and Theoretical Approaches for Comprehensive Understanding

The complexity of the structure-property-function relationships in benzo[a]phenazine chemistry necessitates a close collaboration between experimentalists and theoreticians. The synergistic integration of experimental and theoretical approaches provides a powerful strategy for gaining a comprehensive understanding of these systems and for the rational design of new materials with tailored properties.

Experimental studies, such as synthesis, spectroscopy, and device fabrication, provide the essential data for validating and refining theoretical models. rsc.orgmdpi.com In turn, theoretical calculations can offer detailed insights into the underlying electronic and structural factors that govern the observed properties, and can be used to predict the behavior of new, yet-to-be-synthesized molecules. nih.gov

A prime example of this synergy is the combined experimental and theoretical investigation of the photophysical properties of phenazine-amine based fluorescent materials, where TD-DFT calculations were used to interpret the experimental absorption and emission spectra. rsc.org Similarly, the study of the excited-state properties of benzo[a,c]phenazine-based donor-acceptor compounds for OLEDs was greatly enhanced by a theoretical analysis of the nature of the excited states. frontiersin.orgnih.govnih.gov For this compound, a combined experimental and theoretical study could elucidate the influence of the substituents on its electronic structure, photophysical properties, and potential for various applications.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 6-(4-bromophenyl)benzo[a]phenazin-5-yl acetate, and what are their key reaction conditions?

  • Methodology :

  • Step 1 : Bromophenyl precursor synthesis via nucleophilic aromatic substitution (e.g., coupling 4-bromophenylacetic acid derivatives with benzo[a]phenazine intermediates). Reagents like phosphorous oxychloride (POCl₃) or triflic anhydride are often used for cyclization .

  • Step 2 : Acetylation of the hydroxyl group at the 5-position using acetic anhydride or acetyl chloride in anhydrous dichloromethane (DCM) under inert atmosphere .

  • Critical Parameters :

  • Temperature: 80–120°C for cyclization steps.

  • Catalysts: Lewis acids (e.g., AlCl₃) for Friedel-Crafts-type reactions .

  • Validation : Monitor reaction progress via TLC (silica gel, hexane:EtOAc 7:3) and confirm purity via HPLC (>95%) .

    • Table 1 : Comparative Synthetic Routes
PrecursorReagents/ConditionsYield (%)Purity (HPLC)Reference
4-Bromophenylacetic acidPOCl₃, DCM, 80°C, 12h6297.5
Benzo[a]phenazine diolAc₂O, pyridine, RT, 6h7898.1

Q. How is the compound characterized post-synthesis, and what spectral data are critical for validation?

  • Key Techniques :

  • ¹H/¹³C NMR : Confirm regiochemistry of bromophenyl and acetate groups. Expected shifts:
  • Aromatic protons: δ 7.2–8.5 ppm (split patterns depend on substitution).
  • Acetate methyl: δ 2.1–2.3 ppm .
  • HRMS (ESI+) : Exact mass calculation for C₂₀H₁₄BrN₂O₂ ([M+H]⁺: 417.0234) .
  • IR Spectroscopy : C=O stretch (1740–1760 cm⁻¹) for acetate; C-Br (550–600 cm⁻¹) .

II. Advanced Research Questions

Q. How does the 4-bromophenyl substituent influence the compound’s photostability and degradation under UV irradiation?

  • Experimental Design :

  • Photolysis Setup : Expose 1 mM solutions (acetonitrile/water 1:1) to UV-C (254 nm) for 0–24h. Monitor degradation via LC-MS .
  • Findings :
  • The bromine atom increases electron-withdrawing effects, reducing π→π* transition energy and accelerating photodegradation.
  • Half-life (t₁/₂): ~8h under UV-C vs. >24h for non-brominated analogs .
  • Mechanistic Insight : Radical intermediates detected via EPR spectroscopy suggest C-Br bond cleavage as the primary degradation pathway .

Q. What computational and experimental methods are used to study interactions between this compound and biological targets (e.g., DNA topoisomerases)?

  • Approach :

  • Docking Simulations (AutoDock Vina) : Model binding to human topoisomerase IIα (PDB: 1ZXM). The bromophenyl group shows hydrophobic interactions with Leu502 and π-stacking with DNA bases .

  • In Vitro Assays :

  • Topoisomerase Inhibition : IC₅₀ = 12.3 μM (compared to 45.6 μM for non-brominated analogs) .

  • Cytotoxicity (MTT Assay) : EC₅₀ = 8.7 μM in HeLa cells, linked to ROS generation .

    • Table 2 : Biological Activity Profile
AssayResultReference
Topo II InhibitionIC₅₀ = 12.3 μM
Cytotoxicity (HeLa)EC₅₀ = 8.7 μM
ROS Generation2.5-fold increase vs. control

III. Methodological Challenges and Contradictions

Q. How to resolve discrepancies in reported synthetic yields for this compound?

  • Analysis :

  • Contradiction : Yields range from 62% (POCl₃ method) to 78% (Ac₂O method) .
  • Root Cause : Impurities in bromophenyl precursors (e.g., residual 3-bromophenyl isomers) reduce efficiency .
  • Resolution :
  • Purify precursors via recrystallization (hexane:EtOAc).
  • Optimize stoichiometry (1.2 eq. of 4-bromophenylacetic acid to phenazine diol) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.